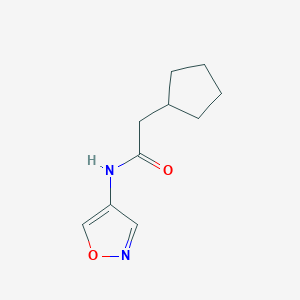

2-cyclopentyl-N-(isoxazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazoles are an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Synthesis Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .

Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Chemical Reactions Analysis

Isoxazoles are especially synthetically useful . A large number of publications appear annually on the synthesis of new representatives of isoxazoles .

Applications De Recherche Scientifique

Synthesis and Corrosion Inhibition

2-cyclopentyl-N-(isoxazol-4-yl)acetamide derivatives have been synthesized and evaluated for their potential as corrosion inhibitors. A study demonstrated the efficacy of these compounds in preventing corrosion in steel coupons within acidic and oil media environments. The derivatives showed promising inhibition efficiencies, highlighting their potential application in corrosion prevention technologies (Yıldırım & Cetin, 2008).

Antimicrobial Activity

The compound has also found application in the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties. These compounds were synthesized with the aim of developing new antimicrobial agents. The synthesized derivatives demonstrated significant antibacterial and antifungal activities, suggesting their potential in medical and pharmaceutical applications (Darwish et al., 2014).

Microtubule Inhibition in Cancer Therapy

Another significant application of this compound derivatives is in cancer therapy. A novel compound, XN05, synthesized from this chemical class, exhibited potent antitumor activity against various cancer cells in vitro. It was found to disrupt microtubule assembly, induce G2/M phase cell cycle arrest, and ultimately trigger apoptosis in human hepatocellular carcinoma cells, showcasing its potential as a therapeutic agent in cancer treatment (Wu et al., 2009).

Synthesis of Azoles and Antitumor Activity

This compound is also pivotal in the copper(I)-catalyzed synthesis of azoles, including 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles. This process, supported by computational studies, suggests a stepwise mechanism and showcases a broad applicability in synthesizing structurally diverse compounds with potential biological activities (Himo et al., 2004).

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Mécanisme D'action

Target of Action

The compound 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide, also known as 2-cyclopentyl-N-(isoxazol-4-yl)acetamide, is a heterocyclic compound. Heterocyclic compounds containing the oxazole and isoxazole rings have received significant consideration as they readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It is known that oxazole-based derivatives can interact with their targets through non-covalent interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Oxazole-based compounds are known to affect a wide range of biological pathways. They have been used against various diseases, showing their importance for the development as potential pharmaceutical agents . .

Pharmacokinetics

A study on sulfonyl-benzoxazole based 1,2,4-oxadiazoles, which are structurally similar to this compound, has conducted in silico adme studies .

Result of Action

Oxazole-based compounds have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Propriétés

IUPAC Name |

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(5-8-3-1-2-4-8)12-9-6-11-14-7-9/h6-8H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURAXVAYZWAUCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=CON=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2411272.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2411277.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B2411284.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)

![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)